molecular formula C12H9F3N2O2 B1517723 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate CAS No. 1152953-99-5

2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

Cat. No. B1517723
CAS RN: 1152953-99-5
M. Wt: 270.21 g/mol
InChI Key: ADAHYTGBQZUPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl N-(isoquinolin-5-yl)carbamate is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl N-(isoquinolin-5-yl)carbamate consists of 12 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . Further analysis such as NMR, HPLC, LC-MS, UPLC and more can provide more detailed information about its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoroethyl N-(isoquinolin-5-yl)carbamate include a molecular weight of 270.21 . Other properties such as its density, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

Synthesis and Antileukemic Activity

A study detailed the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles using 1,3-dipolar cycloaddition reactions with a trifluoromethanesulfonate salt of an appropriate Resissert compound or with a mesoionic oxazolone intermediate. The bis(carbamates) demonstrated in vivo activity against P388 lymphocytic leukemia, with a specific compound showcasing the highest level of activity (Anderson et al., 1988).

Smart Fluorescent Materials

Another research explored the creation of smart fluorescent materials using halochromic isoquinoline attached to mechanochromic triphenylamine. These materials displayed thermo/mechanochromism and tunable solid-state fluorescence, leveraged for developing rewritable and self-erasable fluorescent platforms. The halochromic isoquinoline was utilized for reversible off-on fluorescence switching in solids and thin films, proving significant for data security protection (Hariharan et al., 2016).

Catalyst-free Synthesis

Research demonstrated a novel, environmentally friendly catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols. The method proved suitable for synthesizing a wide range of carbamates, including those with electron-donating and electron-withdrawing groups, showing versatility and broad applicability (Kasatkina et al., 2021).

AIE-active Ir(III) Complexes

A study focused on heteroleptic cationic Ir(III) complexes with tunable emissions and mechanoluminescence, highlighting their application in data security protection. The complexes exhibited fluorescence–phosphorescence dual-emission and aggregation-induced fluorescence emission (AIFE), with the ability to reverse emission colors upon external stimuli. This research provides a strategy for designing smart luminescent materials (Song et al., 2016).

properties

IUPAC Name

2,2,2-trifluoroethyl N-isoquinolin-5-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-10-3-1-2-8-6-16-5-4-9(8)10/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAHYTGBQZUPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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